L-Histidine 4-nitroanilide
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Description
L-Histidine 4-nitroanilide is a significant chemical compound used in biochemical research. It serves as a substrate to measure the activity of enzymes like chymotrypsin, trypsin, and elastase . It is synthesized through the reaction of L-histidine with 4-nitroaniline .
Synthesis Analysis
The synthesis of L-Histidine 4-nitroanilide occurs through the reaction of L-histidine with 4-nitroaniline . In the L-histidine biosynthetic pathway of Escherichia coli, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition .Chemical Reactions Analysis
L-Histidine 4-nitroanilide is involved in the hydrolysis of the amide bond between L-histidine and 4-nitroaniline by enzymes such as chymotrypsin, trypsin, and elastase . The hydrolysis results in the release of 4-nitroaniline, which can be detected spectrophotometrically at 410 nm.Future Directions
L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Furthermore, a novel L-histidine based ionic liquid (LHIL) has been developed and successfully synthesized, showing outstanding corrosion inhibition effect on mild steel . These developments suggest that L-Histidine 4-nitroanilide could also have potential future applications in various fields.
properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUATUQRWYXUCA-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428626 |
Source
|
Record name | AC1OLRMH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine 4-nitroanilide | |
CAS RN |
70324-65-1 |
Source
|
Record name | AC1OLRMH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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